2-Chloro-N,N-dimethylethanamine

描述

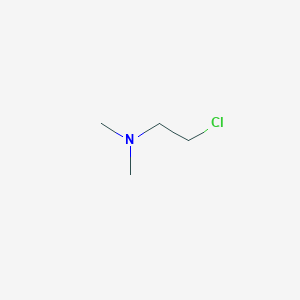

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMAANNAZKNUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059356 | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-99-3 | |

| Record name | 2-(Dimethylamino)ethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UK81G2OHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Optimization for 2 Chloro N,n Dimethylethanamine

Mechanistic Pathways and Reaction Conditions for 2-Chloro-N,N-dimethylethanamine Synthesis

The synthesis of this compound, a significant intermediate in the production of pharmaceuticals, is primarily achieved through the chlorination of N,N-Dimethylethanolamine. solubilityofthings.comgoogle.com The most common and well-documented method involves the use of thionyl chloride as the chlorinating agent. orgsyn.org

Chlorination Reactions of N,N-Dimethylethanolamine

The conversion of N,N-Dimethylethanolamine to this compound hydrochloride is a standard and efficient procedure in organic synthesis. orgsyn.org This transformation is typically accomplished by treating the parent amino alcohol with thionyl chloride. orgsyn.org

The reaction between N,N-Dimethylethanolamine and thionyl chloride is a widely employed method for producing this compound, often in its hydrochloride salt form. google.comorgsyn.org This reaction is highly exothermic and results in the formation of sulfur dioxide and hydrogen chloride as byproducts. orgsyn.org The process involves the dropwise addition of N,N-Dimethylethanolamine to cooled thionyl chloride. orgsyn.org An excess of thionyl chloride is generally used to ensure complete conversion of the alcohol. orgsyn.org Some procedures utilize a molar ratio of thionyl chloride to N,N-Dimethylethanolamine between 1.05 and 1.2:1. google.com

The mechanism for the formation of 1-chloro-(2-alkylamino)ethanes, such as this compound, involves the initial formation of a quaternary nitrogen species. researchgate.net Computational studies suggest this is a low-energy barrier step that occurs readily. researchgate.net The reaction proceeds through the formation of a chlorosulfinyl ester intermediate which is then converted to the final amino chloride. organic-chemistry.org

Temperature control is a critical parameter in the synthesis of this compound to manage the exothermic nature of the reaction and ensure high conversion and selectivity. orgsyn.org The initial chlorination reaction is typically conducted under cooling, often using an ice-water bath to maintain temperatures in the range of 5–15°C or 8-18°C. google.comgoogle.com Maintaining the temperature below 50°C is recommended to ensure the reaction proceeds smoothly and to prevent the vigorous evolution of sulfur dioxide gas, which could lead to loss of the thionyl chloride reagent. orgsyn.org

After the initial addition, the reaction mixture may be stirred for a period at a slightly elevated temperature, for instance between 35-50°C, to ensure the reaction goes to completion. orgsyn.org Some optimized processes include a subsequent reflux step, for example at 70–78°C for one to two hours, after the addition of absolute ethanol (B145695). google.comgoogle.com

| Reaction Stage | Temperature Range (°C) | Purpose |

| Initial Chlorination | 5 - 18 | To control the exothermic reaction and prevent reagent loss. google.comgoogle.com |

| Post-addition Stirring | 35 - 50 | To ensure the completion of the reaction. orgsyn.org |

| Reflux (post-ethanol addition) | 70 - 78 | To facilitate the removal of excess thionyl chloride and promote product crystallization. google.com |

The synthesis of β-dialkylaminoalkyl chloride hydrochlorides is often carried out by treating the corresponding β-dialkylaminoalkanols with an excess of thionyl chloride in a solvent like chloroform (B151607) or benzene (B151609). orgsyn.org However, some modern procedures for the synthesis of this compound hydrochloride are performed without a solvent during the initial chlorination step. google.com This solvent-free approach avoids potential issues with product crystallization and simplifies the workup process, thereby reducing costs. google.com

In a typical solvent-free procedure, after the initial reaction between N,N-Dimethylethanolamine and thionyl chloride, absolute ethanol is added. google.comorgsyn.org The ethanol serves a dual purpose: it reacts with the excess thionyl chloride to form gaseous by-products (sulfur dioxide, hydrogen chloride, and ethyl chloride) and also acts as a recrystallization solvent for the desired product. orgsyn.org The product, being soluble in hot ethanol, crystallizes upon cooling. orgsyn.org The solubility of this compound is generally good in polar solvents due to its polar characteristics and the potential for hydrogen bonding. solubilityofthings.com

Investigation of Alternative Synthetic Routes for this compound

While the reaction of N,N-Dimethylethanolamine with thionyl chloride is the predominant synthetic method, an alternative route involves the reaction of dimethylamine (B145610) with a suitable chlorinating agent or with ethylene (B1197577) chlorohydrin. solubilityofthings.com One documented method involves the reaction of dimethylamine and ethylene chlorohydrin in an aqueous hydrochloric acid solution at a temperature of 40–60°C for 4–6 hours.

Strategies for Yield Enhancement and Purity Improvement of this compound

Several strategies have been developed to enhance the yield and improve the purity of this compound hydrochloride during its synthesis.

One key aspect of process optimization is the control of the molar ratio of the reactants. A molar ratio of thionyl chloride to N,N-Dimethylethanolamine of 1.05–1.2:1 is suggested to be optimal. google.com Using a lower amount of thionyl chloride can lead to increased viscosity of the reaction mixture, which in turn reduces mixing efficiency and can negatively impact both the yield and the quality of the final product. google.com

Further yield enhancement can be achieved through the alkylation of 2-(dialkylamino)ethanols followed by conversion to the corresponding chlorides. semanticscholar.org In one multi-step method, 2-(dialkylamino)ethanols are first alkylated with an iodoalkane. semanticscholar.org The resulting aminium iodides are then converted to aminium chlorides, which are subsequently treated with thionyl chloride in a chloroform solution. semanticscholar.org This final chlorination step has been shown to produce the desired 2-chloro-N,N,N-trialkylethanaminium chlorides in very good yields, ranging from 69-86%. semanticscholar.org

Green Chemistry Principles Applied to this compound Production

The growing emphasis on sustainable chemical manufacturing has spurred research into the application of green chemistry principles to the production of widely used chemical intermediates like this compound. The traditional synthesis of this compound and its hydrochloride salt often involves hazardous reagents and solvents, leading to significant environmental concerns and waste generation. google.comorgsyn.org This section explores advanced synthetic methodologies and process optimization strategies that align with the tenets of green chemistry, focusing on waste reduction, the use of safer chemicals, and improved process efficiency.

A primary focus of greening the synthesis of this compound has been the substitution of hazardous solvents and reagents. Conventional methods frequently employ toxic solvents like benzene and hazardous chlorinating agents such as thionyl chloride. google.comorgsyn.org The reaction of dimethylethanolamine with thionyl chloride is a common route to produce this compound hydrochloride. orgsyn.org While effective, this process raises safety and environmental issues due to the corrosive and toxic nature of thionyl chloride.

Research has demonstrated the potential for significant improvements by altering the reaction medium. A study on the synthesis of a dimethindene (B1670660) intermediate, which utilizes this compound as a key reactant, highlights the benefits of solvent selection. mdpi.comuniba.it By replacing the conventional solvent, toluene, with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), not only was the environmental profile improved, but the reaction yield also saw a substantial increase. mdpi.comuniba.it Notably, 2-MeTHF can be derived from renewable resources like agricultural waste, further enhancing its green credentials. nih.gov

The following table illustrates the impact of solvent choice on the yield of a reaction involving this compound:

This data clearly demonstrates that a shift to greener solvents can lead to more efficient chemical processes. The use of a single equivalent of the amine in the greener solvents, compared to two equivalents in toluene, also points towards better atom economy and reduced waste. mdpi.comuniba.it

Another avenue for greening the production process is through the implementation of advanced manufacturing technologies like flow chemistry. The synthesis of related N-chloramines has been successfully demonstrated in continuous flow reactors. acsgcipr.orgnih.gov This approach offers several advantages over traditional batch processing, including precise control over reaction parameters, improved heat transfer, and enhanced safety, particularly when dealing with potentially unstable intermediates. acsgcipr.org The continuous nature of flow chemistry can also lead to higher in-situ yields and productivities, contributing to a more efficient and less wasteful process. nih.gov

Furthermore, the principles of process intensification, which aim to develop smaller, cleaner, and more energy-efficient manufacturing processes, are highly relevant. A patented process for the synthesis of 2-dimethylaminoethyl chloride hydrochloride highlights a step in this direction by eliminating the need for a reaction solvent altogether. google.com By directly reacting dimethylethanolamine with thionyl chloride under controlled temperature conditions, the process avoids the use of solvents like benzene, thereby reducing waste and simplifying the workup procedure. google.com

While the direct application of biocatalysis or the use of renewable feedstocks for the synthesis of this compound is not yet established, these remain promising areas for future research in alignment with green chemistry principles. mdpi.com The development of enzymatic routes or pathways starting from biomass could significantly reduce the environmental footprint of this important chemical intermediate.

Elucidation of Chemical Reactivity and Mechanistic Investigations of 2 Chloro N,n Dimethylethanamine

Role as an Alkylating Agent in Organic Transformations

2-Chloro-N,N-dimethylethanamine, also known as (2-chloroethyl)dimethylamine, serves as a versatile building block in organic synthesis, primarily functioning as an alkylating agent. solubilityofthings.com Its utility stems from the presence of two key functional groups: a reactive chloro group and a nucleophilic dimethylamino group. This dual functionality allows it to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com

The primary mode of reactivity for this compound is through nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This reaction is fundamental to its role as an alkylating agent. The presence of the nitrogen atom plays a crucial role in these reactions.

The general scheme for nucleophilic substitution is as follows:

Nu:⁻ + (CH₃)₂NCH₂CH₂Cl → (CH₃)₂NCH₂CH₂Nu + Cl⁻

Where Nu:⁻ represents a nucleophile.

The hydrochloride salt of this compound is often used in these synthetic procedures. sigmaaldrich.comsigmaaldrich.com The free base can be generated in situ by treatment with a base, such as sodium hydroxide (B78521). semanticscholar.org

The alkylating ability of this compound is significantly enhanced through the formation of a highly reactive cyclic intermediate.

In solution, this compound can undergo an intramolecular cyclization to form the N,N-dimethylaziridinium ion. researchgate.net This highly strained, three-membered ring is a potent electrophile and is readily attacked by nucleophiles. The formation of this ion is a key step that facilitates the alkylation of various substrates. wikipedia.org

The formation of the dimethylaziridinium ion can be represented as:

(CH₃)₂NCH₂CH₂Cl ⇌ [(CH₃)₂N(CH₂CH₂)⁺]Cl⁻

This reactive intermediate is crucial in many of the biological and synthetic applications of this compound and its derivatives. researchgate.netwikipedia.org For instance, the analogous N,N-dimethyl-2-phenylaziridinium ion, formed from N,N-dimethyl-2-chloro-2-phenylethylamine, is known to be a potent and irreversible inhibitor of the enzyme acetylcholinesterase through alkylation of the anionic site. wikipedia.org The detection and quantification of the N,N-dimethylaziridinium ion is important in quality control, for example, in the analysis of the drug substance diltiazem (B1670644) hydrochloride, where it is a potential impurity. researchgate.net

Mechanistic Pathways Involving Reactive Intermediates

Quantitative Kinetic Studies of this compound Reactivity

The reactivity of this compound and related compounds has been the subject of quantitative kinetic studies to understand the factors influencing their reaction rates and mechanisms.

While direct kinetic studies on the chelation of this compound with platinum(II) were not found in the provided search results, studies on analogous bidentate nitrogen and phosphine (B1218219) ligands provide valuable insights into the principles of chelate ring closure. researchgate.netdoi.org

In the reaction of cis-[PtPh₂(CO)(SEt₂)] with various dinitrogen chelating ligands, the formation of an open-ring intermediate, cis-[PtPh₂(CO)(N-N)], can be observed before the final chelate product, [PtPh₂(N-N)], is formed. doi.org The rate of ring closure is a distinct, measurable step. For some ligands, such as 1,2-diaminoethane and 1,3-diaminopropane, a slow ring closure of the open-ring complex follows the initial fast entry of one end of the ligand. doi.org In contrast, with more rigid or sterically hindered ligands, the rate-determining step is thought to be the initial dissociation of the labile SEt₂ ligand, followed by a fast ring closure. doi.org

Kinetic studies on diphosphine ligands reacting with a platinum(II) complex also highlight the influence of ring size on the rate of chelate ring closure. researchgate.net For diphosphines that form five- or six-membered rings, ring closure is fast. However, for those forming four- or seven-membered rings, an open-ring intermediate is observed, and the kinetics of ring closure can be measured. researchgate.net The activation parameters, enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide information about the transition state of the ring closure step. For example, the formation of a strained four-membered ring has a significantly higher enthalpy of activation compared to the formation of a less strained seven-membered ring. researchgate.net

These studies demonstrate that the kinetics of chelate ring formation are highly dependent on the structure of the bidentate ligand, including the length of the chain connecting the two donor atoms and the steric hindrance around the donor atoms.

The unimolecular gas-phase elimination kinetics of 2-(dimethylamino)ethyl chloride have been investigated using density functional theory (DFT) calculations to understand its enhanced reactivity compared to ethyl chloride. usfq.edu.ec The study explored the possibility of anchimeric assistance from the dimethylamino group.

The calculations indicated that the transition state for the elimination reaction is a four-centered cyclic configuration involving the chlorine, a hydrogen, and two carbon atoms. usfq.edu.ec The presence of the dimethylamino group stabilizes this transition state through electron delocalization, resulting in a lower activation energy compared to ethyl chloride. usfq.edu.ec The proposed reaction path involving anchimeric assistance was found to have a significantly higher activation energy than the experimentally observed value, suggesting it is not the primary pathway. usfq.edu.ec

These theoretical studies provide a molecular-level understanding of the factors that govern the reactivity of 2-(dimethylamino)ethyl chloride in the gas phase.

Unimolecular Gas-Phase Elimination Kinetics of 2-(Dimethylamino)ethyl Chloride

Analysis of Transition State Stabilization by the Dimethylamino Substituent

The reactivity of this compound is significantly enhanced through a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. Current time information in Asia/Manila. In this process, the lone pair of electrons on the nitrogen atom of the dimethylamino group acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the chloride ion. This intramolecular cyclization reaction leads to the formation of a highly reactive cyclic intermediate, the N,N-dimethylaziridinium ion.

The key to this enhanced reactivity lies in the stabilization of the transition state leading to the aziridinium (B1262131) ion. The dimethylamino group does not merely act as a remote substituent; it actively participates in the rate-determining step of the reaction. As the C-Cl bond begins to break, the nitrogen atom starts to form a bond with the electrophilic carbon. This creates a three-membered ring-like structure in the transition state.

This intramolecular participation is energetically favorable compared to a direct intermolecular substitution by an external nucleophile (a typical SN2 reaction). The proximity of the internal nucleophile (the dimethylamino group) to the reaction center increases the probability of a successful reactive collision. The formation of the cyclic aziridinium ion, although a high-energy intermediate, is facilitated by a transition state that is lower in energy than that of a comparable reaction without the participating neighboring group.

The stabilization of this transition state can be attributed to the delocalization of the developing positive charge on the carbon atom onto the more electropositive nitrogen atom. This charge distribution over two atoms makes the transition state more stable than a transition state with a more localized charge.

A comparative example that highlights the significance of this stabilization is the much higher rate of cyclization of nitrogen mustards compared to simple alkyl chlorides under similar conditions. For instance, mechlorethamine, a related nitrogen mustard, exhibits a significantly lower activation free energy for the formation of its aziridinium ion intermediate in aqueous solution (calculated as 20.4 kcal/mol) than would be expected for a simple primary alkyl chloride. This underscores the crucial role of the nitrogen atom in stabilizing the transition state of the intramolecular cyclization.

Influence of Environmental Factors on this compound Reactivity

The reactivity of this compound is highly sensitive to environmental conditions, particularly pH and temperature. These factors can influence the reaction pathways and the rates at which they proceed.

Effects of pH on Reaction Pathways

The pH of the solution plays a critical role in determining the dominant reaction pathway for this compound. The key to understanding this influence lies in the acid-base properties of the dimethylamino group. The hydrochloride salt of this compound is the common commercial form and is stable in acidic to neutral aqueous solutions. However, the free base is required for the intramolecular cyclization to the reactive N,N-dimethylaziridinium ion to occur.

The estimated pKa of the conjugate acid of this compound is approximately 8.4. dss.go.th This means that at a pH below this value, the compound will predominantly exist in its protonated, non-reactive form. As the pH increases and approaches the pKa, a significant fraction of the compound will be in its unprotonated, free base form. This free base is the species that undergoes the rapid intramolecular cyclization.

Kinetic studies have shown that in an aqueous solution where one equivalent of sodium hydroxide has been added to the hydrochloride salt, the conversion to the N,N-dimethylaziridinium ion is practically complete within two hours at 25°C. dss.go.th This demonstrates the profound effect of pH on the reaction pathway. Under basic conditions (pH > pKa), the formation of the aziridinium ion is the favored and rapid process. This highly electrophilic intermediate will then readily react with any available nucleophiles in the solution, including water, to form N,N-dimethylethanolamine.

Conversely, at acidic or neutral pH, the concentration of the free base is very low, and thus the rate of cyclization is significantly retarded. The compound is relatively stable in its protonated form under these conditions.

Table 1: pH-Dependent Speciation and Reactivity of this compound

| pH Range | Dominant Species | Predominant Reaction Pathway | Relative Rate of Reaction |

| pH < 7 | Protonated form ((CH₃)₂NH⁺CH₂CH₂Cl) | Little to no reaction | Very Slow |

| pH ≈ 8.4 (pKa) | Equilibrium between protonated and free base forms | Cyclization to aziridinium ion initiated | Moderate |

| pH > 9 | Free base form ((CH₃)₂NCH₂CH₂Cl) | Rapid cyclization to N,N-dimethylaziridinium ion | Fast |

This table is illustrative and based on the known pKa and reactivity principles.

Temperature Dependence of Reaction Rates

The rate of reaction of this compound, particularly its intramolecular cyclization, is also strongly dependent on temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

The formation of the aziridinium ion from this compound is a process with a relatively high activation energy. dss.go.th This implies that a significant amount of energy is required to reach the transition state for the cyclization to occur. Consequently, the rate of this reaction is highly sensitive to changes in temperature.

Studies on the stability of aqueous solutions of the free base of this compound have shown that they are stable for several hours at 0°C. dss.go.th This indicates that at lower temperatures, the rate of cyclization is substantially reduced. As the temperature is increased, for instance to 25°C, the rate of formation of the aziridinium ion becomes much more rapid, with the reaction being essentially complete within a couple of hours in a basic solution. dss.go.th

Table 2: Conceptual Temperature Dependence of the Cyclization Rate of this compound Free Base

| Temperature (°C) | Relative Rate of Cyclization | Stability of the Free Base |

| 0 | Very Slow | High (stable for hours) |

| 25 | Moderate to Fast | Low (reacts within hours) |

| 50 | Very Fast | Very Low (reacts rapidly) |

This table is a conceptual representation based on qualitative experimental observations.

Advanced Applications of 2 Chloro N,n Dimethylethanamine in Complex Molecular Synthesis

As a Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The hydrochloride salt of 2-Chloro-N,N-dimethylethanamine is a widely utilized intermediate in the synthesis of numerous pharmaceuticals. mallakchemicals.com Its bifunctional nature allows for the introduction of the dimethylaminoethyl group into various molecular scaffolds, a common feature in many biologically active compounds. This moiety can influence a drug's pharmacokinetic and pharmacodynamic properties, often enhancing its ability to interact with biological targets.

Synthesis of Antihistaminic Agents (e.g., Mepyramine, Phenyltoloxamine, Chlorpheniramine)

First-generation antihistamines, known for their effectiveness in treating allergic reactions, frequently incorporate the dimethylaminoethyl group. This compound is a key reagent in the synthesis of several of these important drugs.

Mepyramine and Phenyltoloxamine: These antihistamines are synthesized using this compound hydrochloride as an intermediate. mallakchemicals.com The synthesis involves the alkylation of an appropriate precursor molecule with the dimethylaminoethyl chloride, introducing the essential side chain responsible for their antihistaminic activity.

Chlorpheniramine (B86927): The synthesis of chlorpheniramine, a potent antihistamine, also relies on this compound hydrochloride. google.compatsnap.com In one patented method, p-chlorobenzonitrile and 2-bromopyridine (B144113) are reacted to form an intermediate, which is then alkylated with N,N-dimethyl chloroethane (B1197429) hydrochloride to yield a precursor that is subsequently converted to chlorpheniramine. google.com Another process involves the reaction of an intermediate derived from p-chlorophenylacetonitrile and 2-chloropyridine (B119429) with 2-dimethylaminochloroethane. patsnap.com

| Antihistaminic Agent | Precursors | Key Reagent |

| Mepyramine | Varies | This compound Hydrochloride mallakchemicals.com |

| Phenyltoloxamine | Varies | This compound Hydrochloride mallakchemicals.com |

| Chlorpheniramine | p-chlorobenzonitrile, 2-bromopyridine | N,N-dimethyl chloroethane hydrochloride google.com |

| Chlorpheniramine | p-chlorophenylacetonitrile, 2-chloropyridine | 2-dimethylaminochloroethane patsnap.com |

Synthesis of Cardiovascular Therapeutics (e.g., Diltiazem)

This compound plays a crucial role in the synthesis of diltiazem (B1670644), a calcium channel blocker used in the management of hypertension and angina. mallakchemicals.comchemicalbook.comnih.gov The final step in one of the common synthetic routes for diltiazem involves the alkylation of a benzothiazepine (B8601423) intermediate with 2-chloro-N,N-dimethylethylamine. chemicalbook.com This reaction attaches the vital dimethylaminoethyl side chain to the core structure, which is essential for its therapeutic activity. chemicalbook.comnih.gov Innovative synthetic methods for diltiazem analogs also utilize precursors containing the N,N-dimethylethanamine moiety. southern.edu

Preparation of Analgesic and Narcotic Antagonist Scaffolds (e.g., Orphenadrine, Benzomorphans)

The dimethylaminoethyl moiety is a common structural feature in various centrally acting drugs, including analgesics and narcotic antagonists.

Orphenadrine: This muscle relaxant and analgesic is structurally related to diphenhydramine (B27) and contains a dimethylaminoethyl ether group. wikipedia.orgnih.gov Its synthesis involves the use of a reagent that can introduce this critical functional group, highlighting the importance of precursors like this compound.

Benzomorphans: This class of synthetic opioids and their antagonists often feature an N-substituent that is crucial for their pharmacological profile. cnr.itmdpi.com While various N-substituents are explored, the synthesis of certain benzomorphan (B1203429) derivatives involves the use of reagents like 1-bromo-2-chloroethane (B52838) to introduce a two-carbon spacer, which can then be further functionalized. nih.gov This highlights the utility of simple haloalkanes, a class to which this compound belongs, in building these complex scaffolds.

| Therapeutic Agent | Class | Role of Dimethylaminoethyl Precursor |

| Diltiazem | Cardiovascular Therapeutic | Alkylation of a benzothiazepine intermediate to introduce the active side chain. chemicalbook.com |

| Bephenium Hydroxynaphthoate | Anthelmintic | Key intermediate in the synthesis. mallakchemicals.com |

| Orphenadrine | Analgesic/Muscle Relaxant | Forms the dimethylaminoethyl ether group essential for its activity. wikipedia.orgnih.gov |

| Benzomorphans | Analgesic/Narcotic Antagonist | Introduction of N-substituents to modulate pharmacological activity. cnr.itnih.gov |

Building Block for Nucleoside Analogues and Other Biologically Active Compounds

Nucleoside analogues are a class of antiviral and anticancer agents that mimic natural nucleosides and interfere with nucleic acid synthesis. wikipedia.org The structural modification of nucleosides is a key strategy in drug discovery. While direct large-scale use of this compound in the synthesis of currently marketed nucleoside analogues is not extensively documented, its utility as a building block for introducing the dimethylaminoethyl group makes it a valuable tool for creating novel, biologically active compounds. solubilityofthings.com The dimethylamino group can enhance solubility and the ability to form ionic interactions, which can be beneficial for drug design. researchgate.net

Applications in Polymer Science and Engineering

Beyond its prominent role in pharmaceuticals, this compound and its derivatives find applications in the field of polymer science. The presence of both a reactive chloride and a tertiary amine allows for its use in various polymerization reactions. For instance, related compounds like 2-Chloro-N,N-diethylethylamine hydrochloride can be used as an alkylating reagent in the synthesis of catalysts for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. sigmaaldrich.com This suggests the potential for this compound to be utilized in similar applications for the synthesis of advanced polymer architectures with specific functionalities.

Monomer Synthesis for Functionalized Poly(dimethylaminoethyl acrylate)

This compound is a key precursor in the synthesis of 2-(dimethylamino)ethyl acrylate (B77674) (DMAEA), a functional monomer. The synthesis of DMAEA can be achieved through the transesterification of methyl acrylate (MA) with 2-(dimethylamino)ethanol (DMAE), which is produced from this compound. In a notable method, an organotin catalyst, specifically (C8H17)2Sn(OCOC11H23)2 (TD), has demonstrated high activity. researchgate.net Research has shown that under optimized conditions with this catalyst, the conversion of DMAE can reach 96.28%, with a selectivity to DMAEA of 98.68%, resulting in a yield of 94.65%. researchgate.net Another approach involves the use of ethyl acrylate (EA) and DMAE. chemicalbook.com In a continuous process, a solution of EA and DMAE, stabilized with phenothiazine (B1677639) and 4-HO TEMPO, is reacted in the presence of ethyl titanate catalyst. This method has achieved a DMAEA yield of 76% with a DMAE conversion of 82%, indicating a selectivity of 92.7%. chemicalbook.com

Interactive Data Table: Synthesis of 2-(Dimethylamino)ethyl acrylate (DMAEA)

| Catalyst/Method | Reactants | Conversion of DMAE | Selectivity to DMAEA | Yield of DMAEA | Reference |

| (C8H17)2Sn(OCOC11H23)2 (TD) | Methyl Acrylate (MA), 2-(Dimethylamino)ethanol (DMAE) | 96.28% | 98.68% | 94.65% | researchgate.net |

| Ethyl titanate | Ethyl Acrylate (EA), 2-(Dimethylamino)ethanol (DMAE) | 82% | 92.7% | 76% | chemicalbook.com |

Production of Water-Soluble Polymers for Flocculation

Polymers derived from monomers synthesized using this compound are instrumental in producing water-soluble polymers for flocculation. Flocculation is a critical process in water treatment where destabilized colloidal particles aggregate to form larger flocs, facilitating their removal. snf.comkemira.com Cationic polymers are particularly effective as they can neutralize the negative charges of colloidal particles and form bridges between them. snf.com

Poly(dimethylaminoethyl acrylate) (PDMAEA) and its copolymers are prominent examples of such flocculants. researchgate.net These polymers are synthesized through the polymerization of DMAEA monomers. For instance, a composite flocculant, P(AM-DMDAAC), synthesized from acrylamide (B121943) (AM) and dimethyl diallyl ammonium (B1175870) chloride (DMDAAC), has demonstrated superior performance in removing dimethyl phthalate (B1215562) (DMP) from water compared to traditional flocculants like polyacrylamide (PAM), polyferric sulfate (B86663) (PFS), and polyaluminium chloride (PAC). nih.gov At an optimal dosage, P(AM-DMDAAC) can achieve a DMP removal rate of up to 96.9%. nih.gov The cationic nature of these polymers, derived from the amine groups, allows for effective charge neutralization and bridging, leading to efficient flocculation. snf.comnih.gov

Development of Catalytic Ligands and Metal Complexes

This compound serves as a valuable building block in the synthesis of specialized ligands for creating metal complexes with catalytic applications.

Synthesis of N-Donor-Functionalized Fluorenyl Ligands for Iridium Complexes

The synthesis of N-donor-functionalized fluorenyl ligands often involves the use of this compound to introduce a dimethylaminoethyl group onto a fluorenyl backbone. This functionalization is crucial for the subsequent coordination with metal centers like iridium. The nitrogen atom of the dimethylaminoethyl group acts as a donor, influencing the electronic and steric properties of the resulting metal complex. These tailored ligands play a significant role in the performance of iridium-based catalysts in various organic transformations.

Design of Precatalysts for Arene Hydrogenation

In the field of catalysis, this compound is utilized in the design of precatalysts for arene hydrogenation. For example, it can be used to synthesize ligands that, when complexed with a metal, form an active catalyst for the reduction of aromatic rings. One method involves the preparation of 2,5-dimethoxy-4-chloroaniline through the hydrogenation reduction of 2,5-dimethoxy-4-chloronitrobenzene using a Raney nickel or Pd/C catalyst. google.com The resulting aniline (B41778) derivative can be further modified to create ligands for catalysts. The catalytic hydrogenation of N,N-dimethyldodecylamide to produce N,N-dimethyldodecylamine over a Ni/γ-Al2O3 catalyst is another relevant process where related amine compounds are synthesized. researchgate.net

Contributions to Agrochemical Synthesis

This compound and its derivatives are important intermediates in the synthesis of various agrochemicals. opcw.org For instance, 2-chloro-N,N-dimethylnicotinamide, an intermediate for pesticides, can be synthesized from 2-chloro-3-trichloromethylpyridine and dimethylamine (B145610) in an aqueous solution, achieving a yield of up to 98.5%. google.com Another method to produce this nicotinamide (B372718) derivative involves the reaction of 2-chloronicotinic acid with thionyl chloride to form the acid chloride, which then reacts with dimethylamine, yielding up to 95%. google.com Additionally, N-aryl 2-chloroacetamides, which can be synthesized via the chloroacetylation of corresponding aryl amines, exhibit herbicidal and antifungal properties. researchgate.net

Utilization in Diverse Organic Transformations as a Versatile Reagent

The reactivity of this compound makes it a versatile reagent in a wide array of organic transformations. cymitquimica.com Its ability to act as an alkylating agent is a key feature, allowing for the introduction of the dimethylaminoethyl group into various molecules. This is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds.

One of the fundamental reactions involving this compound is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. This reaction is employed in the synthesis of numerous compounds, including those with antihistaminic and anticholinergic properties. opcw.org The compound can also be used to prepare quaternary ammonium salts through alkylation reactions. For example, it reacts with iodoalkanes to form 2-chloro-N-alkyl-N,N-dimethylethanaminium iodides. semanticscholar.org

Furthermore, this compound hydrochloride can be synthesized with high yields (87-90%) by reacting β-dimethylaminoethanol with thionyl chloride. orgsyn.org This process is exothermic and requires careful temperature control. orgsyn.orggoogle.com

Interactive Data Table: Versatile Reactions of this compound

| Reaction Type | Reactants | Product | Significance | Reference |

| Alkylation | This compound, Iodoalkanes | 2-Chloro-N-alkyl-N,N-dimethylethanaminium iodides | Synthesis of quaternary ammonium salts | semanticscholar.org |

| Nucleophilic Substitution | This compound, Nucleophiles | Dimethylaminoethyl-substituted compounds | Synthesis of pharmaceuticals and biologically active molecules | opcw.org |

| Hydrochloride Salt Formation | β-Dimethylaminoethanol, Thionyl chloride | This compound hydrochloride | High-yield synthesis of the hydrochloride salt | orgsyn.orggoogle.com |

Medicinal Chemistry and Biological Significance of 2 Chloro N,n Dimethylethanamine Derivatives

Rational Design and Synthesis of Bioactive Compounds Utilizing the 2-Chloro-N,N-dimethylethanamine Moiety

This compound, a seemingly simple molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. solubilityofthings.com Its utility stems from its reactive nature, primarily functioning as an intermediate and starting reagent in organic synthesis. lookchem.commanasalifesciences.com The presence of both a chloro group and a dimethylamino group allows for versatile chemical modifications, making it a valuable scaffold for creating diverse molecular architectures with significant biological activities. solubilityofthings.comrsc.org

The synthesis of bioactive compounds often involves the use of this compound hydrochloride, a salt form of the compound. mallakchemicals.com This hydrochloride salt is employed in the creation of various pharmaceuticals, including the antihypertensive drug diltiazem (B1670644) and the antihistamine mepyramine. lookchem.com The synthesis process typically involves the reaction of dimethylamine (B145610) with a suitable chlorinating agent. solubilityofthings.com

Structure-Activity Relationship (SAR) Studies of Dimethylamine-Based Pharmacophores

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of dimethylamine-based pharmacophores, these studies reveal critical insights into designing more potent and selective drugs.

The dimethylamine (DMA) moiety is a key feature in many FDA-approved drugs, contributing to a range of pharmacological effects including antimicrobial, antihistaminic, and anticancer properties. rsc.org The unique chemical structure of DMA allows for the modulation of various biological targets. rsc.org Key advantages of incorporating the DMA group include enhanced water solubility and bioavailability, as the basic nitrogen can form salts with acidic compounds. rsc.org

SAR studies on DMA derivatives have highlighted several important factors:

Alkyl Chain Length: The length of the alkyl chain attached to the nitrogen atom can significantly impact reactivity and biological activity. For instance, shorter chains like the ethyl group in this compound enhance reactivity in nucleophilic substitution reactions compared to longer propyl derivatives.

Substituent Effects: The nature of the substituents on the dimethylamine group can influence the compound's properties. Methyl groups, for example, can increase the electrophilicity at the chloro site, which is crucial for alkylation efficiency.

Conformational Restraint: Restricting the conformation of the ethylamine (B1201723) side chain can have a profound effect on agonist potency at certain receptors. For example, in the case of serotonin (B10506) 5-HT2A receptor agonists, the spatial orientation of the ethylamine chain is a key determinant of bioactivity. nih.gov

| Structural Feature | Impact on Activity/Property | Example Compound/Class |

|---|---|---|

| Dimethylamine (DMA) Group | Enhances water solubility and bioavailability. rsc.org | Various FDA-approved drugs. rsc.org |

| Short Alkyl Chain (e.g., ethyl) | Increases reactivity in nucleophilic substitutions. | This compound. |

| Methyl Substituents | Increases electrophilicity at the chloro site. | This compound. |

| Conformational Restraint of Ethylamine Chain | Affects agonist potency at 5-HT2A receptors. nih.gov | Serotonin 5-HT2A receptor agonists. nih.gov |

Impact on Neurotransmitter Pathways via Structural Analogs

Structural analogs of this compound have demonstrated significant effects on neurotransmitter pathways. The dimethylaminoethyl moiety is a common feature in many centrally acting drugs, influencing the activity of various neurotransmitter systems.

For instance, compounds structurally similar to this compound can exhibit biological activity by potentially affecting neurotransmitter pathways due to the amine group's ability to participate in various interactions within biological systems. solubilityofthings.com A notable example is N,N-Dimethyl-2-chloro-2-phenylethylamine (DMEA), which acts as an irreversible inhibitor of the enzyme acetylcholinesterase. wikipedia.org DMEA decomposes in water to form a highly reactive aziridinium (B1262131) ion that binds to the anionic site of acetylcholinesterase, leading to its alkylation and irreversible inhibition. wikipedia.org This highlights the potential of such analogs to modulate cholinergic neurotransmission.

Furthermore, the this compound scaffold is a precursor in the synthesis of drugs like venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders. rsc.org This underscores the importance of this chemical moiety in developing drugs that target key neurotransmitter systems.

Mechanistic Studies of this compound Derivatives in Biological Systems

The biological effects of this compound derivatives are intrinsically linked to their mechanisms of action at the molecular level. These compounds, particularly their hydrochloride salts, are recognized as alkylating agents with the ability to interact with and modify crucial biomolecules.

Interactions with Cellular Macromolecules (e.g., DNA, Proteins)

A primary mechanism of action for derivatives like 2-Chloro-N,N-diethylethanamine hydrochloride (CDEAH) is the alkylation of cellular macromolecules, with a particular affinity for DNA. nih.gov CDEAH, considered a monofunctional or half-nitrogen mustard, preferentially alkylates guanine (B1146940) residues in DNA. nih.govresearchgate.net This process forms DNA adducts, which are abnormal chemical modifications to the DNA structure. nih.govresearchgate.net

The formation of these adducts triggers cellular DNA repair mechanisms, primarily base excision repair (BER) and nucleotide excision repair (NER). nih.govresearchgate.net In cells with deficiencies in certain repair proteins, such as poly (ADP-ribose) polymerase 1 (PARP1), the accumulation of these DNA adducts can lead to strand breaks, cell cycle arrest in the S phase, and activation of the DNA damage response. nih.govresearchgate.net

Investigations into Enzyme Mechanisms and Inhibition

The interaction of this compound derivatives with enzymes is another critical area of mechanistic study. As previously mentioned, N,N-Dimethyl-2-chloro-2-phenylethylamine (DMEA) serves as an irreversible inhibitor of acetylcholinesterase. wikipedia.org

Another important enzyme target is monoamine oxidase (MAO). 2-Chloro-2-phenylethylamine has been investigated as a mechanistic probe and active site-directed inhibitor of monoamine oxidase B from bovine liver mitochondria. nih.gov This compound acts as a substrate for the enzyme but can also lead to its inactivation, suggesting it could serve as an active site affinity reagent for MAO. nih.gov

Furthermore, docking studies have been conducted on 2-chloro-N,N-diphenylacetamide derivatives to investigate their binding to cyclo-oxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. orientjchem.org

Implications in Anticancer Research as a Precursor to DNA Alkylating Agents

The ability of this compound derivatives to act as DNA alkylating agents has significant implications for anticancer research. ump.edu.pl DNA alkylating agents are a class of chemotherapy drugs that work by damaging the DNA of cancer cells, thereby inhibiting their replication and leading to cell death. ump.edu.pl

This compound itself is classified as a nitrogen half mustard. solubilityofthings.comnist.gov Nitrogen mustards are a well-known family of bifunctional alkylating agents used in cancer therapy. ump.edu.pl The hydrochloride salt of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine, known as HN1, was one of the early nitrogen mustards developed.

Advanced Analytical Methodologies and Spectroscopic Characterization of 2 Chloro N,n Dimethylethanamine

Chromatographic Techniques for Trace Analysis and Quantification

Chromatographic methods are indispensable for separating 2-Chloro-N,N-dimethylethanamine from complex matrices and quantifying it at very low concentrations. Gas and liquid chromatography, especially when coupled with mass spectrometry, offer robust platforms for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Genotoxic Impurity Determination

This compound has been identified as a potential genotoxic impurity, meaning it can damage genetic material. iosrjournals.org Consequently, highly sensitive methods are required to detect and quantify it at parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs). iosrjournals.orgresearchgate.net GC-MS has proven to be a suitable and reliable technique for this purpose.

In a validated GC-MS/MS method for the quantification of 2-Dimethylaminoethyl chloride hydrochloride (a salt of the title compound) in Chlorpheniramine (B86927) Maleate, the detection and quantification limits were found to be 0.94 ppm and 3.75 ppm, respectively. iosrjournals.orgresearchgate.net This level of sensitivity is crucial for ensuring the safety of pharmaceutical products. iosrjournals.org The method's specificity, accuracy, and validation according to ICH guidelines underscore its reliability for quality control testing. iosrjournals.orgresearchgate.net The use of a WAXMS column and a specific mass range (40–700 amu) allows for the effective quantification of this inorganic impurity. researchgate.net

Key GC-MS Parameters for this compound Analysis:

| Parameter | Value |

|---|---|

| Column | Thermo Scientific WAXMS, 30 m x 0.32 mm x 0.25μm |

| Flow Rate | 1.0 mL/min |

| Mass Range | 40–700 amu |

| LOD | 0.94 ppm |

| LOQ | 3.75 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization for Sub-ppm Level Detection

For the analysis of polar and thermally labile compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a powerful alternative to GC-MS. This technique is particularly effective for detecting the compound and its reactive cyclized form, the N,N-dimethylaziridinium ion (DMA), at sub-ppm levels in drug substances like diltiazem (B1670644) hydrochloride. dss.go.thnih.gov

A column-switching LC-MS method allows for the injection of significant amounts of the drug substance, trapping it on a reversed-phase column while the polar analytes are separated on an ion-exchange column. dss.go.thnih.gov Using positive-ion electrospray and selected ion recording (SIR), this method achieves a detection limit for this compound in the range of < 0.05 to 0.1 ppm. dss.go.thnih.gov The method demonstrates excellent linearity (r > 0.999) over a concentration range of 0.2–10 ppm and good repeatability. dss.go.thnih.gov

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for elucidating the molecular structure and identifying the functional groups of this compound. NMR, IR, and Mass Spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the this compound molecule.

In the ¹H NMR spectrum of 2-Dimethylaminoethyl chloride hydrochloride (in D₂O), distinct signals corresponding to the different proton environments are observed. The chemical shifts are typically assigned as follows: a singlet for the two methyl groups (N(CH₃)₂), and two triplets for the two methylene (B1212753) groups (-CH₂CH₂Cl) due to spin-spin coupling. chemicalbook.com

¹H NMR Chemical Shift Data for 2-Dimethylaminoethyl chloride hydrochloride (in D₂O): chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| N(CH₃)₂ | 2.973 |

| -NCH₂- | 3.595 |

NMR is also a powerful tool for monitoring chemical reactions in real-time. researchgate.netresearchgate.net For instance, the cyclization of this compound to the N,N-dimethylaziridinium ion can be monitored by observing the changes in the NMR spectrum over time. dss.go.th This provides valuable kinetic data and insights into reaction mechanisms. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. pressbooks.pub For this compound, the IR spectrum will exhibit characteristic absorptions for C-H, C-N, and C-Cl bonds.

The C-H stretching vibrations of the alkyl groups are typically observed in the 2850-2960 cm⁻¹ region. pressbooks.pub The C-Cl stretching vibration gives rise to a characteristic absorption in the fingerprint region, generally between 580 and 780 cm⁻¹. docbrown.info The C-N stretching vibration of the tertiary amine is also found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Characteristic IR Absorption Ranges for this compound:

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 |

| C-N Stretch (Tertiary Amine) | 1000 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 107.58 g/mol . nih.gov

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. For this compound, this would be at m/z 107 (for the ³⁵Cl isotope) and m/z 109 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. The fragmentation pattern provides a unique fingerprint of the molecule. A common fragmentation pathway for tertiary amines is the alpha-cleavage, which would result in the loss of a methyl group or the chloroethyl group. The base peak, the most abundant ion, is often the result of a stable fragment. docbrown.info For example, a fragment ion at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺, is commonly observed and is often the base peak in the mass spectra of N,N-dimethylalkylamines.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Possible Fragment Ion |

|---|---|

| 107/109 | [C₄H₁₀ClN]⁺ (Molecular Ion) |

| 72 | [C₃H₈N]⁺ |

| 58 | [C₃H₈N]⁺ (Often the base peak) |

Validation of Quantitative Analytical Methods for this compound

The validation of an analytical method is a prerequisite for its application in quantitative analysis, ensuring that the method is reliable, reproducible, and accurate for its intended purpose. For this compound, which can be a critical process impurity in the synthesis of active pharmaceutical ingredients, robust and validated analytical methods are essential for quality control. researchgate.netiosrjournals.org The validation process is conducted in accordance with internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netnih.gov

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. bitesizebio.com These parameters define the sensitivity of an analytical method.

Several approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio (S/N) or on the standard deviation of the response and the slope of a calibration curve. sepscience.comtbzmed.ac.ir For instance, the LOD is often defined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. europa.euchromforum.org

For the analysis of this compound (often analyzed as its hydrochloride salt, DMC HCl), specific LOD and LOQ values have been established using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netdss.go.th In one GC-MS method developed for its quantification as a genotoxic impurity in Chlorpheniramine Maleate, the LOD and LOQ were found to be 0.94 ppm and 3.75 ppm, respectively. researchgate.netiosrjournals.org An LC-MS method for its determination in diltiazem hydrochloride reported a detection limit that varied between <0.05 ppm and 0.1 ppm. dss.go.th

Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

| Analytical Technique | Matrix | LOD | LOQ | Source(s) |

| GC-MS | Chlorpheniramine Maleate | 0.94 ppm | 3.75 ppm | researchgate.netiosrjournals.org |

| LC-MS | Diltiazem Hydrochloride | <0.05 - 0.1 ppm | Not Specified | dss.go.th |

Assessment of Linearity, Accuracy, and Repeatability

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. It is typically assessed by a series of measurements of standard solutions at different concentrations and is mathematically expressed by the correlation coefficient (r) of the calibration curve. mdpi.com For an LC-MS method, the response for this compound was found to be linear, with r > 0.999 over a concentration range of 0.2–10 ppm. dss.go.th

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often evaluated by determining the recovery of a known amount of the analyte spiked into a sample matrix. In one study, the accuracy of a GC-MS method was confirmed with recovery values between 98.6% and 101.6%. mdpi.com Another GC-MS method reported recovery percentages of 92.9%, 93.1%, 98.8%, and 101.4% at various concentration levels. iosrjournals.org

Repeatability , a measure of precision, indicates the consistency of results for replicate analyses of the same sample under the same conditions. It is commonly expressed as the relative standard deviation (RSD). An LC-MS method demonstrated repeatability better than 7% RSD at a concentration of 1.0 ppm. dss.go.th A GC-MS method showed intraday precision with a coefficient of variation (CV) from 0.86% to 2.47% and interday precision with a CV from 1.57% to 2.56%. mdpi.com

Table 2: Validation Data for Quantitative Methods for this compound

| Parameter | Analytical Technique | Finding | Source(s) |

| Linearity | LC-MS | Correlation coefficient (r) > 0.999 in the 0.2–10 ppm range. | dss.go.th |

| Accuracy | GC-MS | Recovery was between 98.6% and 101.6%. | mdpi.com |

| GC-MS | Recovery ranged from 92.9% to 101.4% at different levels. | iosrjournals.org | |

| Repeatability | LC-MS | RSD was better than 7% at 1.0 ppm. | dss.go.th |

| GC-MS | Intraday precision (CV) was 0.86% - 2.47%; Interday precision (CV) was 1.57% - 2.56%. | mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 Chloro N,n Dimethylethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and reactivity of molecules like 2-Chloro-N,N-dimethylethanamine. DFT calculations balance computational cost and accuracy, making them suitable for studying complex reaction pathways.

Prediction and Elucidation of Reaction Kinetics and Mechanisms

DFT calculations have been instrumental in examining the kinetics and mechanisms of reactions involving this compound. A notable application is in the study of its unimolecular gas-phase elimination reaction. Theoretical studies have investigated the previously proposed anchimeric assistance (neighboring group participation) by the dimethylamino group in the elimination of HCl. researchgate.net

One of the key reaction pathways for this compound is the intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. mdpi.com This intermediate is pivotal in many of its synthetic applications. In aqueous solutions, the formation of the aziridinium (B1262131) ion is a known transformation, and its presence has been confirmed by methods like NMR. mdpi.com

Computational studies, using various levels of theory such as B3LYP, MPW1PW91, and PBEPBE with basis sets like 6-31G(d,p) and 6-31++G(d,p), have been employed to model these processes. researchgate.net These calculations help in understanding the electronic rearrangements that occur during the reaction. For the gas-phase elimination, calculations have shown that the reactivity is enhanced compared to the parent compound, ethyl chloride. This increased reactivity is attributed to the electronic stabilization of the transition state by the dimethylamino substituent. researchgate.net

Characterization of Transition State Structures and Energy Barriers

A crucial aspect of mechanistic studies is the characterization of transition states and the determination of their associated energy barriers. For the gas-phase elimination of HCl from this compound, DFT calculations have successfully located the transition state structure. researchgate.net

Contrary to some proposals of anchimeric assistance leading to a three-membered ring involving the nitrogen atom in the transition state, computational results point to a different pathway. The calculations indicate that the minimum energy path proceeds through a four-centered cyclic transition state involving the chlorine, two carbon atoms, and a hydrogen atom. researchgate.net The energy of activation calculated for this pathway is significantly lower and in better agreement with experimental values than the path involving direct anchimeric assistance by the nitrogen atom. researchgate.net

The stabilization of this transition state is explained by electron delocalization involving the dimethylamino group, which lowers the activation energy compared to ethyl chloride. researchgate.net The table below summarizes representative theoretical data for the gas-phase elimination, highlighting the difference in calculated activation energies.

| Computational Method | Calculated Activation Energy (Ea) for this compound (kJ/mol) | Reference |

|---|---|---|

| B3LYP/6-31++G(d,p) | Significantly lower than the path involving anchimeric assistance | researchgate.net |

| MPW1PW91/6-31++G(d,p) | Consistent with a four-centered cyclic transition state | researchgate.net |

| PBEPBE/6-31++G(d,p) | Supports stabilization by the dimethylamino substituent | researchgate.net |

Molecular Modeling and Simulation Approaches

Beyond DFT, other molecular modeling and simulation techniques are vital for exploring the physical and chemical properties of this compound. These methods allow for the study of molecular dynamics, conformational landscapes, and spectroscopic features.

Conformational Analysis and Energetics

This compound is a flexible molecule with several rotatable bonds, leading to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically done by systematically rotating the bonds and calculating the potential energy of each resulting structure using methods like molecular mechanics or quantum mechanics.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical model or to aid in spectral assignment. For this compound, experimental spectral data, including mass spectrometry and infrared spectroscopy, are available from databases like NIST and PubChem. nih.govnist.gov

Theoretical calculations can predict these spectra:

IR Spectroscopy: Calculations of vibrational frequencies can reproduce experimental IR spectra, helping to assign specific absorption bands to particular molecular motions.

NMR Spectroscopy: Theoretical predictions of nuclear magnetic shielding constants can be converted into chemical shifts (¹H and ¹³C NMR), which are invaluable for structure elucidation. chemicalbook.com

Furthermore, reactivity profiles can be established by calculating a set of molecular properties derived from the electronic structure. These "reactivity descriptors" are based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. schrodinger.com A smaller gap generally implies higher reactivity. researchgate.net

The table below outlines key reactivity descriptors that can be computationally determined to characterize the reactivity profile of this compound.

| Reactivity Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A large gap suggests high stability. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

These computational approaches provide a detailed molecular-level picture of this compound, offering insights into its structure, stability, and chemical reactivity that are essential for its application in chemical synthesis.

Environmental Impact and Toxicological Research of 2 Chloro N,n Dimethylethanamine

Ecotoxicological Assessments and Environmental Fate

The potential for 2-Chloro-N,N-dimethylethanamine to impact ecosystems is a key area of environmental research. This section explores its toxicity to aquatic life and its behavior and persistence in the environment.

Toxicity to Aquatic Organisms and Ecosystems

The hydrochloride salt of this compound is recognized for its potential to harm aquatic life. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as "Toxic to aquatic life with long lasting effects" (Aquatic Chronic 2), carrying the hazard statement H411. sigmaaldrich.com This classification indicates that releases of this substance into aquatic environments can lead to long-term adverse effects on organisms.

Interactive Data Table: Aquatic Toxicity Classification of this compound hydrochloride

| Hazard Classification | Category | Hazard Statement |

| Hazardous to the aquatic environment, long-term (chronic) hazard | 2 | H411: Toxic to aquatic life with long lasting effects sigmaaldrich.com |

Environmental Mobility and Persistence in Aquatic and Terrestrial Systems

The physical and chemical characteristics of this compound hydrochloride influence its movement and persistence in the environment. Its solubility in water suggests it can be readily transported within aquatic systems. nist.gov The compound is also noted to be hygroscopic, meaning it can absorb moisture from the atmosphere. nist.gov

A key parameter for assessing bioaccumulation potential is the octanol-water partition coefficient (Log Kow). The computed XLogP3 value for this compound is 0.3, which suggests a low likelihood of bioaccumulation in the fatty tissues of organisms. nih.gov

However, there is a notable lack of publicly available data on its environmental persistence, such as its degradation half-life in soil and water. Furthermore, its soil adsorption coefficient (Koc), which would indicate its tendency to bind to soil particles, is not documented in available literature. This missing information is crucial for accurately predicting its environmental fate, including its potential to leach into groundwater.

Advanced Mammalian Toxicology and Mechanisms of Harm

The toxicological profile of this compound in mammals is of significant interest due to its potential for cellular damage and long-term health effects.

In Vitro and In Vivo Genotoxicity and Mutagenicity Studies

This compound hydrochloride is classified under GHS as "Suspected of causing genetic defects" (Muta. 2), with the corresponding hazard statement H341. sigmaaldrich.com This classification points to evidence that the compound can induce or increase the incidence of mutations in the genetic material of cells.

Investigations into Potential Carcinogenic Mechanisms

The carcinogenic potential of this compound is a concern, primarily due to its classification as a suspected mutagen and its chemical nature as an alkylating agent. Such agents are known to have the potential to initiate cancer by damaging DNA. However, comprehensive long-term animal carcinogenicity bioassays, such as those conducted by the U.S. National Toxicology Program (NTP), have not been published for this specific chemical. An NTP study on a structurally related compound, 3-chloro-2-methylpropene, did find evidence of carcinogenicity in animal models. nih.gov

Cellular and Molecular Mechanisms of Organ-Specific Toxicity

The primary mechanism underlying the toxicity of this compound is its function as an alkylating agent. This reactivity allows it to form covalent bonds with nucleophilic groups in essential biological molecules, particularly DNA. The formation of these DNA adducts can interfere with critical cellular processes like DNA replication and transcription, which can lead to mutations, cell cycle arrest, and ultimately cell death.

Exposure to the compound can cause irritation to the skin, eyes, mucous membranes, and the upper respiratory tract, which is indicative of its direct cytotoxic effects on these tissues upon contact. noaa.gov While detailed studies on organ-specific toxicity are limited, its fundamental mechanism of DNA damage suggests a potential for widespread systemic effects.

Regulatory Science and Risk Management Implications of this compound

The chemical compound this compound, particularly in its hydrochloride salt form, is a significant intermediate in the synthesis of various pharmaceutical products. chemicalbook.comfishersci.com Its classification as a suspected genotoxic impurity necessitates stringent control and management strategies to ensure patient safety and regulatory compliance. sigmaaldrich.comthermofisher.com This section delves into the analytical methodologies for its control in pharmaceuticals and the development of safety protocols for its handling in research environments.

Analytical Control of this compound as a Genotoxic Impurity in Pharmaceuticals

The potential for this compound to be present as a genotoxic impurity in active pharmaceutical ingredients (APIs) requires highly sensitive and specific analytical methods for its detection and quantification at trace levels. noaa.gov Regulatory bodies mandate strict limits on such impurities, often in the parts per million (ppm) range, to mitigate any potential carcinogenic risk. fishersci.com

Research has led to the development of sophisticated analytical techniques to meet these stringent requirements. Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) have been successfully validated for the determination of this compound in various drug substances.

A notable example is the control of this impurity in the manufacturing of vortioxetine. A HILIC-MS method was developed and validated according to the International Conference on Harmonisation (ICH) guidelines. noaa.gov This method demonstrated the necessary sensitivity and selectivity to quantify the impurity at a level of 75 ppm with respect to vortioxetine. noaa.gov Similarly, a GC-MS method was developed for the quantification of 2-Dimethylaminoethyl chloride hydrochloride in chlorpheniramine (B86927) maleate, achieving a limit of quantification (LOQ) of 3.75 ppm. fishersci.com

Another application involves the determination of N,N-dimethylaminoethyl chloride (DMC) in diltiazem (B1670644) hydrochloride, where an LC-MS method with electrospray ionization was established. dss.go.th This method is capable of detecting DMC at sub-ppm levels, with a linear response in the concentration range of 0.2–10 ppm. dss.go.th

Below is a table summarizing key analytical methods developed for the control of this compound and related compounds as genotoxic impurities in pharmaceuticals.

| Drug Substance | Analytical Method | Key Parameters | Limit of Quantification (LOQ) | Reference |

| Vortioxetine | HILIC-MS | Column: Primesep B (150 × 4.6 mm, 5.0 µm) Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer pH 3.0 and acetonitrile (B52724) (5:95, v/v) Detection: QDa mass detector in positive ion mode | 75 ppm | noaa.gov |

| Chlorpheniramine Maleate | GC-MS | Column: WAXMS, 30 m x 0.32 mm x 0.25μm Flow Rate: 1.0 mL/min Detection: Mass range 40 – 700 amu | 3.75 ppm | fishersci.comfishersci.com |

| Diltiazem Hydrochloride | LC-MS | Detection: Positive-ion electrospray mode Linearity Range: 0.2–10 ppm | Not explicitly stated, but capable of sub-ppm detection | dss.go.th |

These methods are crucial for ensuring that pharmaceutical products meet the rigorous safety standards set by regulatory agencies. The continuous development and validation of such analytical procedures are a testament to the industry's commitment to managing the risks associated with genotoxic impurities.

Development of Safety Protocols and Handling Guidelines for Research Applications

The handling of this compound in a research setting demands strict adherence to safety protocols due to its hazardous nature. The compound is classified as toxic if swallowed and is suspected of causing genetic defects. sigmaaldrich.comthermofisher.com It can also cause skin and eye irritation. fishersci.com Therefore, comprehensive safety guidelines are essential to protect laboratory personnel.

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. chemicalbook.comfishersci.com

Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.com

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. fishersci.com

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before use and changed frequently. chemicalbook.com

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. fishersci.com

Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol formation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. noaa.gov

Handling and Storage:

Avoid the formation of dust and aerosols. chemicalbook.com